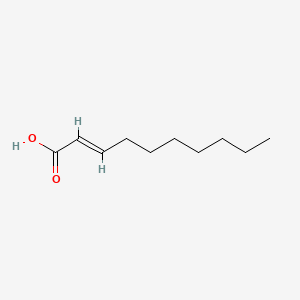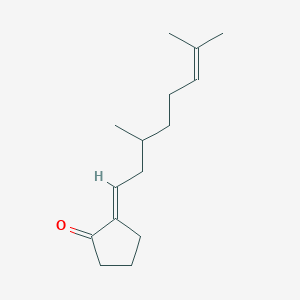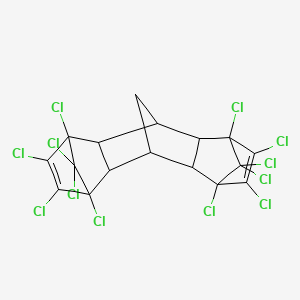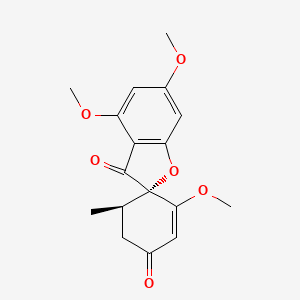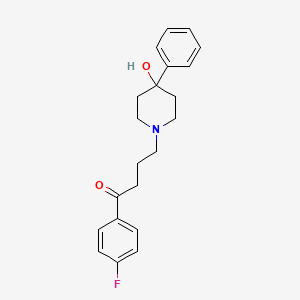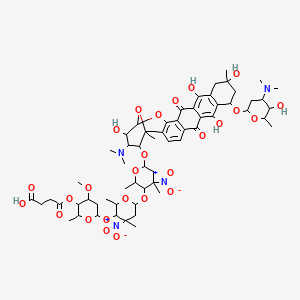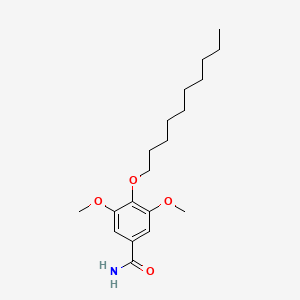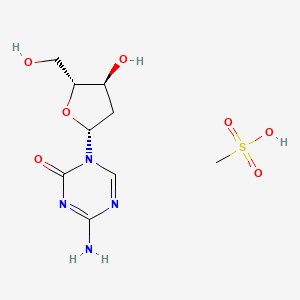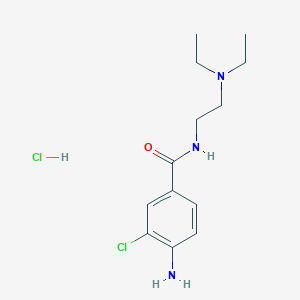
Dehydroleucodine
Overview
Description
Synthesis Analysis
Four dehydroleucodine amino derivatives were synthesized using the amines proline, piperidine, morpholine, and tyramine . Spectroscopic methods and single-crystal X-ray diffraction unambiguously established their structures .Molecular Structure Analysis
The molecular formula of Dehydroleucodine is C15H16O3 . Docking of dehydroleucodine into the homology model of the α2-adrenergic receptor allowed the analysis of the structural basis of their interactions .Chemical Reactions Analysis
The IR (ATR) spectrum shows bands at 2936 (C–H st), 1773 (C=O st γ lactone), 1683 (α,β unsaturated C=O), 1617, and 1637 (C=C st) cm −1 .Physical And Chemical Properties Analysis
Dehydroleucodine has a molecular weight of 244.29 g/mol . It is a white to off-white powder . It is soluble in DMSO: ≥30 mg/mL .Scientific Research Applications
Anti-Leukemic Activity
DhL has been studied for its potential in treating leukemia. Research has shown that amino derivatives of DhL exhibit cytotoxic activity against acute myeloid leukemia cell lines . These derivatives have been synthesized and structurally confirmed through spectroscopic methods and single-crystal X-ray diffraction . The proline adduct of DhL, in particular, demonstrated significant anti-leukemic activity, suggesting its potential as a therapeutic agent .
Gastrointestinal Cytoprotection
Traditionally used in Argentinean medicine, DhL has been isolated from Artemisia douglasiana Besser and is known for its gastroprotective properties . It prevents gastrointestinal damage induced by necrosis-inducing agents such as absolute ethanol . This protective effect is related to DhL’s ability to stimulate mucus production, contributing to its role in cytoprotection .
Anti-Adipogenic Effects
DhL significantly inhibits the differentiation of murine preadipocytes, which is crucial in the study of obesity and related metabolic disorders . It decreases lipid accumulation by downregulating adipogenic-specific transcriptional factors like PPARγ and C-EBPα . This suggests its potential use in developing treatments for obesity.
Antimicrobial and Antiparasitic Properties
DhL has demonstrated effectiveness against several bacterial species, including Bacillus cereus, Staphylococcus aureus, and Escherichia coli . Additionally, it possesses anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease . These properties make DhL a compound of interest in the development of new antimicrobial and antiparasitic drugs.
Cancer Research and Drug Development
Studies have shown that DhL induces cell cycle arrest, apoptosis, and DNA damage in human astrocytoma cells . It modulates the expression of key proteins like TP73 and TP53, which are crucial in the cellular response to cancer treatment . This makes DhL a valuable compound in cancer research and the development of new chemotherapeutic agents.
Traditional Medicine Applications
DhL and other Artemisia-derived phytochemicals have been used by traditional cultures across the globe for their therapeutic effects . These compounds have been modified through medicinal chemistry to increase their potency, and they continue to be of interest due to their wide range of therapeutic uses, including treatments for migraines, arthritis, and inflammation .
Mechanism of Action
Target of Action
Dehydroleucodine primarily targets the α2-adrenergic receptor and PPARγ , a transcription factor known to play a pivotal role during adipogenesis . It also interacts with HMOX1 , HSPA1A , and NFkB1 .
Mode of Action
The mode of action of Dehydroleucodine involves a nucleophilic attack by endogenous nucleophiles, such as a thiol in the cysteine residue of the protein, leading to the formation of covalent adducts . It also interacts with its targets, leading to changes in their activity. For example, it downregulates the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα .
Biochemical Pathways
Dehydroleucodine affects several biochemical pathways. It inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content by dramatically downregulating the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα . It also upregulates heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heat shock 70 kDa protein 1 (HSPA1A), and downregulates NFkB1 transcription .
Pharmacokinetics
It is known that one of its derivatives is about 270 times more water-soluble than dehydroleucodine itself , which could potentially impact its bioavailability.
Result of Action
Dehydroleucodine has several molecular and cellular effects. It significantly inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content . It also shows anti-leukemic activity , inhibits the secretion of matrix metalloprotease-2 (MMP-2), a known protease involved in migration and invasion of B16 cells , and effectively neutralizes several bacterial species .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Dehydroleucodine and its derivatives have shown promising results in the treatment of acute myeloid leukemia . The proline adduct was the most active compound, showing anti-leukemic activity, upregulating heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heath shock 70 kDa protein 1 (HSPA1A), and downregulating NFkB1 transcription . It was also found to be about 270 times more water soluble than dehydroleucodine . These findings suggest that dehydroleucodine and its derivatives could be of value in future pharmacological research related to inappropriate mast cell activation conditions such as neurogenic inflammation and neuropathic pain .
properties
IUPAC Name |
(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3/t10-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVIAFTENCNGB-BPNCWPANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36150-07-9 | |
| Record name | Dehydroleucodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroleucodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



